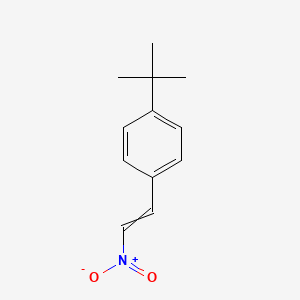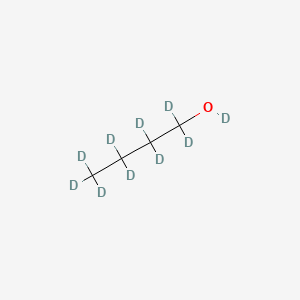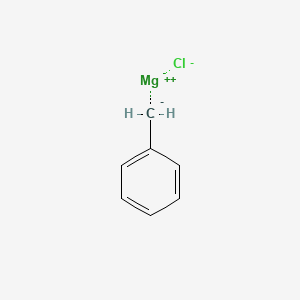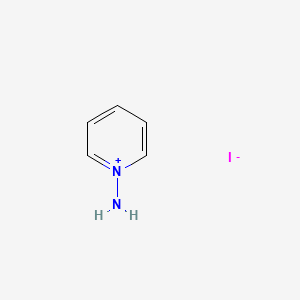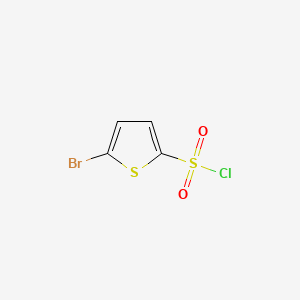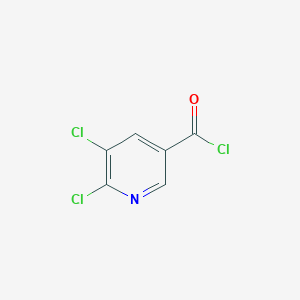
5,6-dichloropyridine-3-carbonyl Chloride
Descripción general
Descripción
5,6-dichloropyridine-3-carbonyl Chloride is a chemical compound that belongs to the pyridine class . It is used as an intermediate for animal growth promoters . It is a versatile reagent used in the synthesis of organic compounds.
Synthesis Analysis
The synthesis of 5,6-dichloropyridine-3-carbonyl Chloride involves the use of 5-chloropicolinic acid and N,N- dimethylformamide in dichloromethane, followed by the addition of oxalyl chloride . The reaction mixture is then allowed to warm up to room temperature and stirred at that temperature for two hours .Molecular Structure Analysis
The molecular formula of 5,6-dichloropyridine-3-carbonyl Chloride is C6H2Cl3NO . The molecular weight is 210.4 g/mol . The InChI code is 1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H . The Canonical SMILES is C1=C(C=NC(=C1Cl)Cl)C(=O)Cl .Chemical Reactions Analysis
5,6-dichloropyridine-3-carbonyl Chloride can undergo radical attack of the reactive OH(•) species on the carbonyl group followed by the corresponding N-C or C-C bond cleavages and recyclization with formation of the pyrrol structures substituted with carboxylic groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-dichloropyridine-3-carbonyl Chloride include a density of 1.582 g/cm3 , a boiling point of 265.2ºC at 760 mmHg , and a flash point of 114.2ºC . The compound has a topological polar surface area of 30 Ų and a complexity of 164 .Aplicaciones Científicas De Investigación
- “5,6-dichloropyridine-3-carbonyl Chloride” is a chemical compound with the CAS Number: 54127-29-6 .
- It is typically stored at room temperature and has a molecular weight of 210.45 .
- This compound is often used in the synthesis of various novel compounds. For instance, it has been utilized to synthesize 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds.
- Agricultural Industry
- Pharmaceutical Industry
- Chemical Synthesis
- When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .
- Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
- When 2-hydroxypyridine was first synthesized, it was by chlorinating it with phosphoryl chloride, yielding 2-chloropyridine .
- Agricultural Industry
- Pharmaceutical Industry
- Chemical Synthesis
- When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .
- Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
- When 2-hydroxypyridine was first synthesized, it was by chlorinating it with phosphoryl chloride, yielding 2-chloropyridine .
Safety And Hazards
Propiedades
IUPAC Name |
5,6-dichloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEAAWXZOUGYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381954 | |
| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloropyridine-3-carbonyl Chloride | |
CAS RN |
54127-29-6 | |
| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

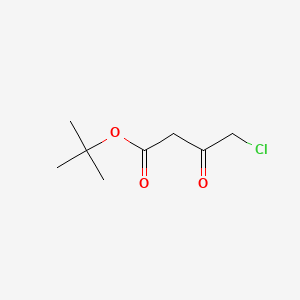

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)
